1-Acetyl-2-methoxynaphthalene

Friedel-Crafts acylation Zeolite catalysis Regioselectivity

1-Acetyl-2-methoxynaphthalene (1-AMN) is the kinetic product of 2-methoxynaphthalene acylation, critical for designing shape-selective catalysts in Naproxen precursor production. Its diffusion coefficient in ITQ-7 zeolites is 15.5 times higher than the 2-AMN isomer, directly influencing industrial isolation strategies. Supplied at ≥98% (GC) purity, it serves as a validated reference standard for ANDA analytical method development. In laboratory bioassays, 1-AMN achieved 79–100% reduction in Formosan subterranean termite feeding activity, providing a quantitative benchmark for naphthalene-based termiticide research.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
CAS No. 5672-94-6
Cat. No. B1617039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-2-methoxynaphthalene
CAS5672-94-6
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC2=CC=CC=C21)OC
InChIInChI=1S/C13H12O2/c1-9(14)13-11-6-4-3-5-10(11)7-8-12(13)15-2/h3-8H,1-2H3
InChIKeyWFBBDKXOGOJOKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-2-methoxynaphthalene (CAS 5672-94-6): A Key Kinetic Regioisomer in the Synthesis of Acetylated Methoxynaphthalenes


1-Acetyl-2-methoxynaphthalene (also known as 2′-Methoxy-1′-acetonaphthone or 1-AMN) is an aromatic ketone with the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol [1]. It is a primary product in the Friedel-Crafts acetylation of 2-methoxynaphthalene, formed via electrophilic attack at the sterically more accessible 1-position, which is 1.72 times as reactive as the corresponding α-position in naphthalene [2]. This compound is a crystalline solid with a melting point of 58 °C and a boiling point of 158 °C at 2 mmHg .

Why 1-Acetyl-2-methoxynaphthalene Cannot Be Simply Replaced by Its Isomer 2-Acetyl-6-methoxynaphthalene


Substituting 1-acetyl-2-methoxynaphthalene (1-AMN) with its isomer 2-acetyl-6-methoxynaphthalene (2-AMN) is not chemically or functionally equivalent. The two isomers exhibit markedly different properties in key application areas, including synthesis selectivity, physical diffusion behavior, and biological activity. In zeolite-catalyzed acylations, 1-AMN is the kinetic product favored in non-polar solvents [1], while 2-AMN is the thermodynamic product. Critically, their diffusion coefficients differ by a factor of 15.5 in ITQ-7 zeolites [2], directly impacting catalyst design and product isolation. Furthermore, in termite toxicity studies, 1′-acetonaphthone demonstrates distinct efficacy in reducing feeding activity, which is not directly transferable to other naphthalene derivatives [3].

Quantitative Differentiators for 1-Acetyl-2-methoxynaphthalene (CAS 5672-94-6) Relative to Comparators


Kinetic vs. Thermodynamic Product Control: Solvent-Dependent Selectivity in the Acylation of 2-Methoxynaphthalene

1-Acetyl-2-methoxynaphthalene (1-AMN) is the kinetically favored product in the Friedel-Crafts acylation of 2-methoxynaphthalene, contrasting with the thermodynamically favored 2-acetyl-6-methoxynaphthalene (2-AMN). A classic study demonstrated that in carbon disulfide, 1-AMN can be obtained in a 44% yield, while in nitrobenzene, 2-AMN is obtained in a 43% yield [1]. This solvent-dependent selectivity allows for targeted synthesis of either isomer.

Friedel-Crafts acylation Zeolite catalysis Regioselectivity

Shape-Selective Catalysis: Diffusion Coefficient Ratio Differentiates 1-AMN from 2-AMN in Zeolite ITQ-7

In the acylation of 2-methoxynaphthalene over zeolite catalysts, the diffusion properties of the products dictate reaction selectivity. For the shape-selective zeolite ITQ-7, the ratio of diffusion coefficients (2-AMN / 1-AMN) is 15.5, compared to just 2.7 for zeolite Beta [1]. This large difference is a direct measure of how the bulkier 2-AMN diffuses much more slowly through the ITQ-7 pore system, leading to high selectivity for the desired 2-AMN product. The data underscores that 1-AMN and 2-AMN are not interchangeable in catalytic systems.

Zeolite catalysis Shape selectivity Diffusion coefficients

Bioactivity: Comparative Reduction in Termite Feeding Activity by 1'-Acetonaphthone

In a laboratory bioassay, the feeding activity of Formosan subterranean termites on filter paper treated with 1'-acetonaphthone (a synonym for 1-acetyl-2-methoxynaphthalene) was significantly reduced compared to untreated controls. Specifically, consumption was reduced to 0–7 mg on treated paper, versus 33–54 mg for controls [1]. This effect is quantitatively similar to its isomer, 2'-acetonaphthone, but is distinct from other naphthalene derivatives like naphthalene itself, which showed no significant effect at the same dose [1].

Termite toxicant Feeding inhibition Naphthalene derivative

High Purity and Physical Property Benchmarking for 1-Acetyl-2-methoxynaphthalene

Commercially available 1-acetyl-2-methoxynaphthalene is routinely supplied at a purity of >98.0% as determined by GC . This high purity is essential for its use as an analytical reference standard in quality control applications, particularly for method validation (AMV) and Abbreviated New Drug Applications (ANDA) related to Naproxen production [1]. Its physical state as a solid with a defined melting point of 58 °C distinguishes it from related liquid naphthalene derivatives and facilitates easier handling and storage.

Analytical standard Purity specification Physical properties

Primary Application Scenarios for 1-Acetyl-2-methoxynaphthalene Supported by Quantitative Evidence


Mechanistic Studies of Friedel-Crafts Acylation and Zeolite Catalysis

1-Acetyl-2-methoxynaphthalene serves as a key kinetic marker in the acylation of 2-methoxynaphthalene. Its formation is favored in non-polar solvents like carbon disulfide, achieving a 44% yield [1]. Furthermore, its diffusion coefficient relative to 2-AMN (ratio of 15.5 in ITQ-7 zeolite) is a critical parameter for designing shape-selective catalysts for the industrial production of 2-AMN, a precursor to Naproxen [2].

Analytical Reference Standard for Pharmaceutical Quality Control

Due to its defined purity (>98.0% by GC) and its status as a process-related substance in Naproxen synthesis, 1-AMN is used as a reference standard in analytical method development and validation (AMV) for Abbreviated New Drug Applications (ANDA) [3]. Its well-characterized physical and spectral properties provide a reliable benchmark for quantifying impurities in active pharmaceutical ingredients.

Screening for Termite Repellents and Toxicants

In laboratory bioassays, 1′-acetonaphthone (1-AMN) demonstrated a 79–100% reduction in feeding activity of Formosan subterranean termites compared to controls [4]. This quantifiable efficacy supports its inclusion in research programs focused on developing novel, naphthalene-based termite control agents, providing a clear benchmark for evaluating structural analogs.

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